

# N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: N1,N12-Di-boc-spermine

Cat. No.: B2940851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

N<sup>1</sup>,N<sup>12</sup>-di-tert-butoxycarbonyl-spermine (N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine) is a strategically important synthetic intermediate derived from the endogenous polyamine spermine. By selectively protecting the terminal primary amino groups with tert-butoxycarbonyl (Boc) groups, this derivative allows for precise chemical modifications of the internal secondary amino groups. This technical guide provides an in-depth overview of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine, including its chemical and physical properties, a detailed synthesis protocol, and its applications in the development of therapeutic agents and drug delivery systems. The information is curated to be a vital resource for researchers in medicinal chemistry, pharmacology, and materials science.

## Core Properties of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine

N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine is characterized by its protected primary amines, which render them unreactive under conditions where the secondary amines can be selectively functionalized. The Boc protecting groups can be readily removed under mild acidic conditions, restoring the primary amine functionality when needed.

## Chemical and Physical Data

The fundamental properties of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>42</sub> N <sub>4</sub> O <sub>4</sub>	[1]
Molecular Weight	402.6 g/mol	[1]
CAS Number	140652-55-7	[1]
IUPAC Name	tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate	[1]
Appearance	Not explicitly stated, likely a solid or oil	
Solubility	Soluble in organic solvents such as methanol, dichloromethane	
Storage Conditions	-20°C	

## Spectroscopic Data

Accurate characterization of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine is crucial for confirming its synthesis and purity. While raw spectral data is not publicly available, the expected NMR chemical shifts can be inferred from its structure and data for similar compounds.

Nucleus	Expected Chemical Shift (ppm)
<sup>1</sup> H NMR	
(CH <sub>3</sub> ) <sub>3</sub> C- (Boc)	~1.44 (s, 18H)
-CH <sub>2</sub> - (propyl chain)	~1.50-1.70 (m, 4H)
-CH <sub>2</sub> - (butyl chain)	~1.45-1.55 (m, 4H)
-NH-CH <sub>2</sub> - (next to Boc)	~3.10 (q, 4H)
-NH-CH <sub>2</sub> - (internal)	~2.60-2.70 (t, 8H)
-NH- (Boc)	~4.80-5.00 (broad s, 2H)
<sup>13</sup> C NMR	
(CH <sub>3</sub> ) <sub>3</sub> C- (Boc)	~28.4
(CH <sub>3</sub> ) <sub>3</sub> C- (Boc)	~78.5
-CH <sub>2</sub> - (propyl chain)	~29-30
-CH <sub>2</sub> - (butyl chain)	~27-28
-NH-CH <sub>2</sub> - (next to Boc)	~39-40
-NH-CH <sub>2</sub> - (internal)	~47-49
C=O (Boc)	~156

## Synthesis of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine

The synthesis of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine involves the regioselective protection of the primary amino groups of spermine. While a specific, high-yield protocol for the N<sup>1</sup>,N<sup>12</sup>-di-protection is not readily available in the literature, a plausible method can be adapted from protocols for mono-protection and general methods for selective Boc protection of polyamines. The key challenge is to achieve di-protection at the terminal positions while minimizing protection of the internal secondary amines.

## Experimental Protocol: Regioselective Di-Boc Protection of Spermine

This protocol is a representative method based on established chemical principles for the selective acylation of primary amines in the presence of secondary amines.

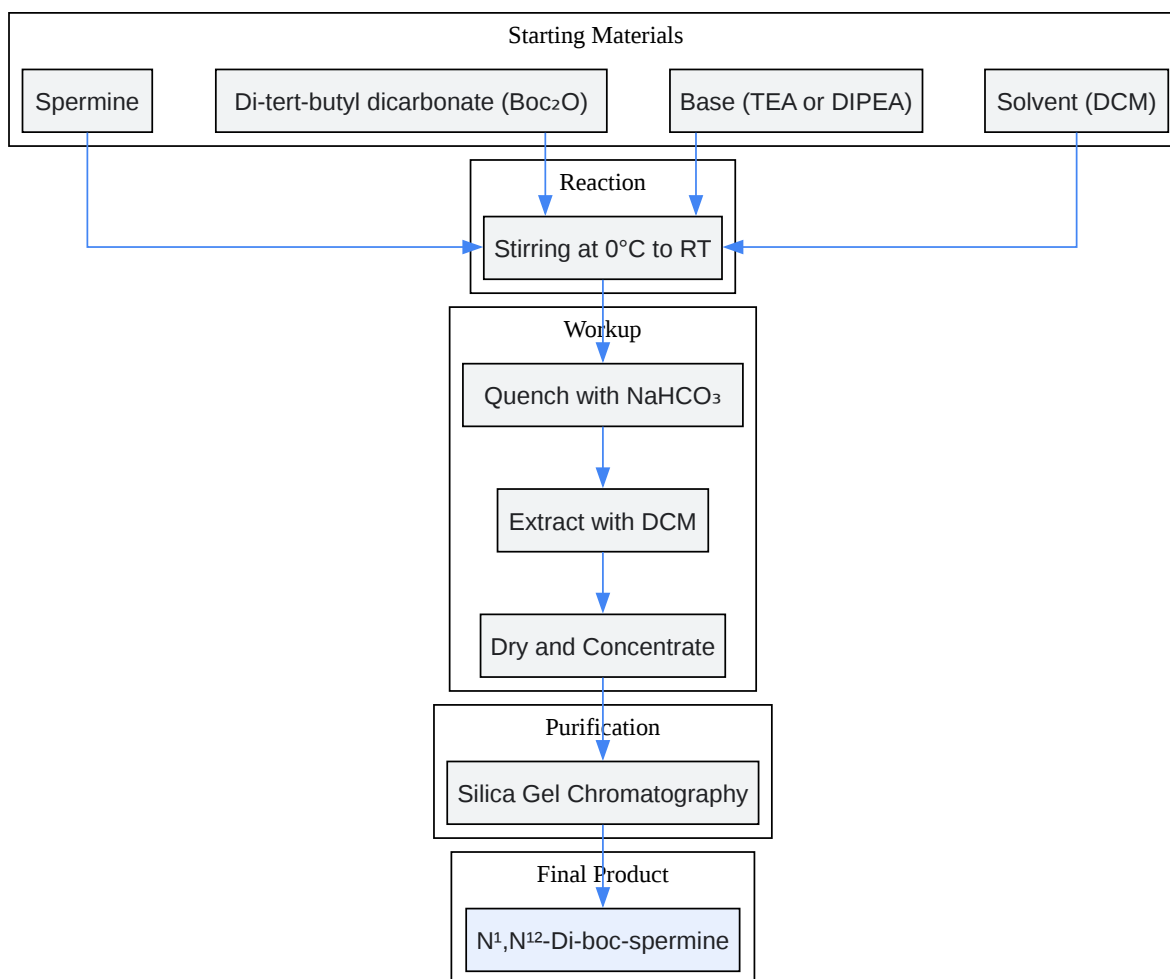
### Materials:

- Spermine
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM, methanol)

### Procedure:

- **Reaction Setup:** Dissolve spermine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add triethylamine or DIPEA (2.2 equivalents) to the solution and stir. The base acts as a proton scavenger.
- **Addition of Boc Anhydride:** Dissolve di-tert-butyl dicarbonate (2.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring spermine solution at  $0^\circ\text{C}$  (ice bath). The slow addition helps to control the reaction and improve selectivity.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting material and the formation of the desired product.
- **Workup:**
  - Quench the reaction by adding water or saturated aqueous  $\text{NaHCO}_3$ .
  - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography. A gradient elution system, for example, starting with pure DCM and gradually increasing the polarity with methanol, can be used to separate the desired  $\text{N}^1, \text{N}^{12}$ -Di-boc-spermine from unreacted spermine, mono-Boc-spermine, and tetra-Boc-spermine.
- **Characterization:** Characterize the purified product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.



[Click to download full resolution via product page](#)

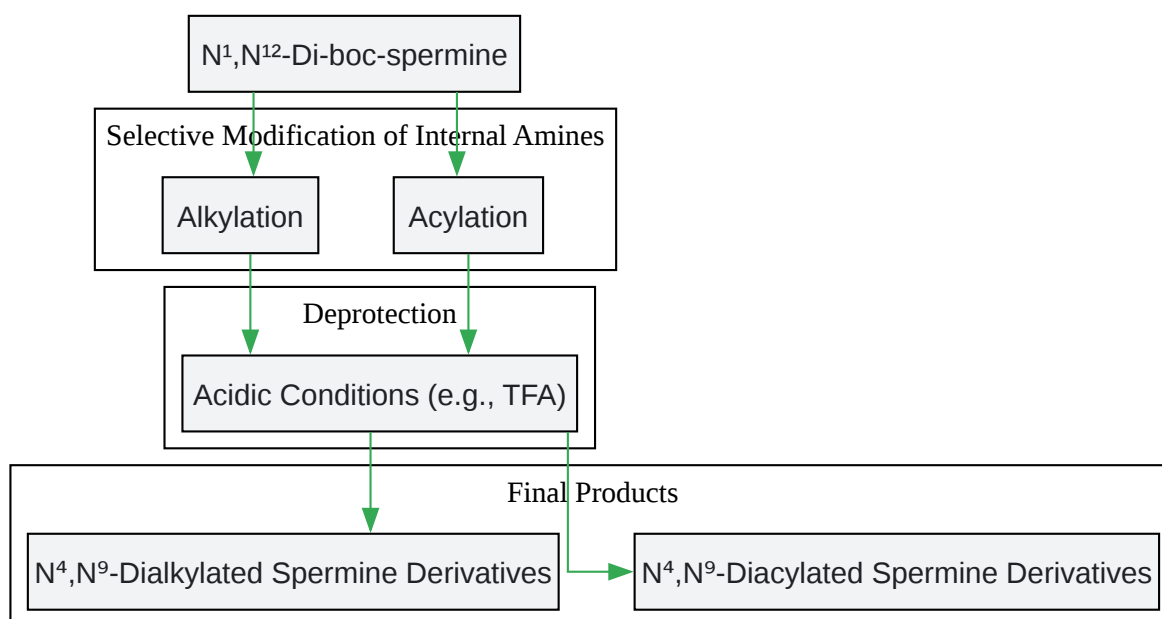
Caption: Synthetic workflow for N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine.

## Applications in Research and Development

N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine is a versatile intermediate for the synthesis of a wide range of polyamine analogues with potential therapeutic applications. The Boc-protected terminal amines allow for the selective modification of the internal secondary amines, leading to the creation of novel compounds for drug delivery and targeted therapies.

## Role as a Synthetic Intermediate

The primary application of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine is as a precursor for more complex molecules. The internal secondary amines are more nucleophilic than the protected primary amines and can be selectively alkylated or acylated.



[Click to download full resolution via product page](#)

Caption: Synthetic utility of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine.

## Applications in Drug Delivery

While N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine itself is not typically used directly as a delivery agent, its derivatives, particularly lipid-modified spermines, are extensively studied for the delivery of nucleic acids like plasmid DNA and siRNA.

The deprotected N<sup>1</sup>,N<sup>12</sup>-diacyl spermine derivatives can be formulated into liposomes.[2] These cationic lipids can efficiently condense negatively charged nucleic acids to form nanoparticles (lipoplexes) that can be taken up by cells.

Quantitative Data on Derivatives in Gene Delivery:

It is important to note that the following data pertains to derivatives of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine, not the compound itself.

Derivative	Application	Efficacy	Cell Line	Reference
N <sup>1</sup> ,N <sup>12</sup> -Dioleoyl spermine	pDNA and siRNA delivery	High transfection efficiency with high cell viability	FEK4 primary skin cells, HtTA cancer cells	[1]
Spermine-based amphiphilic poly(β-amino ester)s	siRNA delivery	~90% gene silencing	H1299-eGFP cells	

## Biological Activity of Derivatives

The biological activity of N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine has not been extensively reported, as it is primarily a synthetic intermediate. However, its N-alkylated derivatives have been investigated for their cytotoxic effects.

Cytotoxicity Data for N<sup>1</sup>,N<sup>12</sup>-bis(ethyl)spermine (a derivative):



Cell Line	IC <sub>50</sub> (μM)	Reference
2008 (cis-diamminedichloroplatinum(II)-sensitive human ovarian carcinoma)	3.4 ± 0.8	
C13* (cis-diamminedichloroplatinum(II)-resistant human ovarian carcinoma)	24.6 ± 2	

These findings suggest that modifications at the N1 and N12 positions can lead to compounds with significant biological activity, although cross-resistance with existing chemotherapeutic agents can occur.

## Conclusion

N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine is a cornerstone molecule for the development of novel polyamine-based therapeutics and delivery systems. Its value lies in the ability to selectively protect the terminal primary amines of spermine, thereby enabling precise chemical manipulation of the internal secondary amines. While direct biological activity data for N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine is scarce, the extensive research on its derivatives underscores the importance of this compound as a versatile synthetic platform. Future research may focus on developing more efficient and selective synthesis protocols and exploring the therapeutic potential of novel derivatives in areas such as oncology and gene therapy. This guide provides a solid foundation of its properties and protocols to aid researchers in harnessing the potential of this important molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N1,N12-Diacyl spermines: SAR studies on non-viral lipopolyamine vectors for plasmid DNA and siRNA formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [N<sup>1</sup>,N<sup>12</sup>-Di-boc-spermine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2940851#what-is-n1-n12-di-boc-spermine]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)